

Comparative Analysis of Risdiplam (RG7916) in Spinal Muscular Atrophy (SMA)

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A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of Risdiplam (RG7916), an orally administered, small-molecule SMN2 splicing modifier, against other approved therapies for Spinal Muscular Atrophy (SMA). The analysis focuses on performance in various disease models, supported by experimental data from preclinical and clinical studies.

Executive Summary

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disease caused by mutations in the SMN1 gene, leading to a deficiency of the Survival Motor Neuron (SMN) protein. The presence of a paralogous gene, SMN2, offers a therapeutic target, as it can produce functional SMN protein, albeit inefficiently due to alternative splicing that predominantly excludes exon 7. Risdiplam (RG7916) is designed to modify SMN2 pre-mRNA splicing to increase the inclusion of exon 7, thereby enhancing the production of full-length, functional SMN protein. This guide compares the efficacy and mechanism of Risdiplam with two other transformative SMA therapies: Nusinersen (Spinraza), an antisense oligonucleotide, and Onasemnogene Abeparvovec (Zolgensma), a gene replacement therapy.

Data Presentation: Performance in Preclinical and Clinical Models



The following tables summarize the quantitative data from key preclinical and clinical trials for Risdiplam, Nusinersen, and Onasemnogene Abeparvovec.

Table 1: Preclinical Efficacy in SMA Mouse Models

Parameter	Risdiplam (RG7916)	Nusinersen	Onasemnogene Abeparvovec
Mouse Model	SMN∆7 mice	SMNΔ7 mice	SMNΔ7 mice
Administration	Oral gavage	Intracerebroventricular (ICV) injection	Intravenous (IV) or ICV injection
Survival	Significant extension of lifespan.[1]	Improved survival.	Significant improvement in survival.[2][3]
Motor Function	Improved motor function.[1]	Improved motor function.[4]	Phenotypic rescue and highly significant improvement.
SMN Protein Levels	Dose-dependent increase in SMN protein in CNS and peripheral tissues.[1] [5][6]	Increased SMN protein levels in the spinal cord.[4]	Restoration of SMN protein levels in peripheral tissues and spinal cord.[2]

Table 2: Clinical Efficacy in Infantile-Onset SMA (Type 1)



Parameter	Risdiplam (FIREFISH Trial)	Nusinersen (ENDEAR Trial)	Onasemnogene Abeparvovec (STR1VE Trial)
Patient Population	Infants aged 1-7 months	Infants ≤ 7 months	Infants < 6 months
Primary Endpoint	% of infants sitting without support for at least 5 seconds at 12 months	Motor milestone responders (HINE-2)	% of infants who could sit independently for ≥30 seconds at 18 months
CHOP INTEND Score	58.8% achieved a score of ≥40 at 12 months; median change from baseline of 17.5 points.[7]	71% of nusinersentreated infants were CHOP INTEND responders (≥4 point improvement).[8]	Mean increase of 11.7 points at 3 months and 14.3 points at 5 months from a baseline of 32.[9]
Survival	93% survival at 12 months.	Higher likelihood of overall survival compared to control (HR for death: 0.37).	89.5% survival without permanent ventilation at 13.6 months.[9][11]
Motor Milestones	7 of 17 infants (41%) could sit without support for at least 5 seconds.	51% of the nusinersen group achieved the primary endpoint of motor-milestone response.	59% of patients achieved functional independent sitting for ≥30 seconds at 18 months.[12]

Table 3: Clinical Efficacy in Later-Onset SMA (Type 2 & 3)



Parameter	Risdiplam (SUNFISH Trial)	Nusinersen (CHERISH Trial)	Onasemnogene Abeparvovec (Various Studies)
Patient Population	Children and young adults (2-25 years)	Children (2-12 years)	Data in this population is emerging.
Primary Endpoint	Change from baseline in Motor Function Measure 32 (MFM-32) total score at 12 months	Change from baseline in Hammersmith Functional Motor Scale-Expanded (HFMSE) score at 15 months	Not yet established in a pivotal trial for this population.
Motor Function Improvement	Significant mean difference of 1.55 points in MFM-32 score compared to placebo.[13][14][15]	Significant mean improvement of 4.9 points in HFMSE score compared to the control group.	-
Subgroup Analysis	Strongest response in the 2-5 years age group (78.1% vs 52.9% in placebo achieving ≥3 point increase in MFM-32). [13][15]	-	-
Upper Limb Function	Significant improvement in the Revised Upper Limb Module (RULM) with a 1.59 point difference.	-	-

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.



Preclinical Evaluation in SMNΔ7 Mouse Model

- Animal Model: SMNΔ7 mice, a well-established model of severe SMA.
- Drug Administration:
 - Risdiplam: Administered orally once daily via gavage. Doses typically range from 0.05 to 5 mg/kg/day.
 - Nusinersen: Administered via a single intracerebroventricular (ICV) injection at postnatal day 1 or 2.
 - Onasemnogene Abeparvovec: Administered as a single intravenous (IV) injection via the facial vein or ICV injection at early postnatal days.
- Efficacy Endpoints:
 - Survival: Monitored daily and recorded.
 - Motor Function: Assessed using tests such as the righting reflex, tube test, and open field analysis at various time points.
 - SMN Protein Levels: Measured in tissues (brain, spinal cord, muscle) at the end of the study using Western blot or ELISA.

Clinical Trial Protocols

- FIREFISH Study (Risdiplam):
 - Design: An open-label, two-part study in infants with Type 1 SMA. Part 1 was a doseescalation phase, and Part 2 assessed the efficacy and safety of the selected dose.
 - Key Assessments: The primary endpoint was the proportion of infants sitting without support for at least 5 seconds after 12 months of treatment, as measured by Item 22 of the Bayley Scales of Infant and Toddler Development – Third Edition (BSID-III). Secondary endpoints included the Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP-INTEND) score and survival.[16]



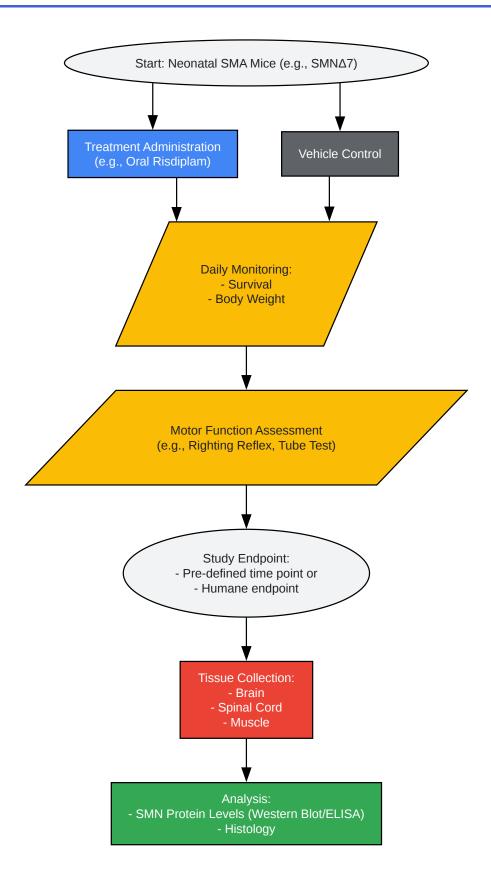
- SUNFISH Study (Risdiplam):
 - Design: A two-part, randomized, placebo-controlled, double-blind study in a broad population of patients with Type 2 or 3 SMA. Part 1 was a dose-finding study, and Part 2 evaluated the efficacy and safety of the selected dose.[17]
 - Key Assessments: The primary endpoint was the change from baseline in the MFM-32 total score at 12 months. Secondary endpoints included the RULM score.[14][15][17]
- ENDEAR Study (Nusinersen):
 - Design: A randomized, double-blind, sham-controlled, Phase 3 study in infants with infantile-onset SMA.
 - Key Assessments: The primary endpoint was the proportion of motor milestone responders as assessed by the Hammersmith Infant Neurological Examination (HINE)
 Section 2. The CHOP-INTEND score was a key secondary endpoint.
- STR1VE Study (Onasemnogene Abeparvovec):
 - Design: An open-label, single-arm, single-dose, multi-center Phase 3 trial in infants with SMA Type 1.
 - Key Assessments: The co-primary efficacy outcomes were the ability to sit independently for 30 seconds or longer at 18 months of age and survival at 14 months.[12]

Mandatory Visualization Signaling Pathway: Risdiplam Mechanism of Action

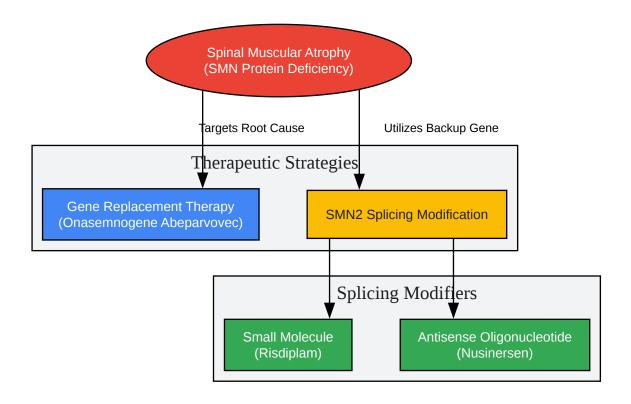












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